6-methoxy-1H-indole-4-carboxylic acid

Organic synthesis Reactivity Electron-donating group

Researchers designing SAR libraries around indole scaffolds face limited access to 4,6-disubstituted variants. This compound resolves that bottleneck as a ready-to-use building block. • 6-Methoxy electron-donating group enhances electrophilic aromatic substitution reactivity and regioselectivity • 4,6-Disubstitution pattern opens underexplored chemical space vs. common 2-carboxylic acid derivatives • ≥97% purity enables direct use in parallel library synthesis without pre-purification • Commercially stocked for immediate procurement

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 885520-60-5
Cat. No. B1613711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1H-indole-4-carboxylic acid
CAS885520-60-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=CNC2=C1)C(=O)O
InChIInChI=1S/C10H9NO3/c1-14-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13)
InChIKeyRUUYNZLHRCOJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indole-4-carboxylic Acid: Procurement & Core Specifications


6-Methoxy-1H-indole-4-carboxylic acid (CAS: 885520-60-5) is an indole derivative characterized by a methoxy substituent at the 6-position and a carboxylic acid moiety at the 4-position of the indole ring system [1]. It possesses a molecular weight of 191.18 g/mol, a computed XLogP3 of 1.5, and a topological polar surface area of 62.3 Ų [1]. The compound is commercially supplied as a synthetic building block, primarily for use in medicinal chemistry and organic synthesis applications .

Methoxy-activated indole for enhanced reactivity in electrophilic substitution
Unique 4,6-disubstitution pattern for distinct SAR exploration
Research-grade purity supplied for direct synthetic use

6-Methoxy-1H-indole-4-carboxylic Acid: Irreplaceability in Synthesis


Indole-4-carboxylic acid derivatives bearing different substituents or substitution patterns are not interchangeable building blocks. The 6-methoxy group serves as an electron-donating substituent that enhances the reactivity of the indole ring and can influence regioselectivity in downstream functionalization reactions [1]. In contrast, the unsubstituted indole-4-carboxylic acid (CAS: 2124-55-2) lacks this methoxy activation and offers a different electronic profile [2]. Furthermore, the specific 4,6-disubstitution pattern of the target compound differentiates it from other methoxyindole regioisomers such as 5-methoxyindole-2-carboxylic acid and 4-methoxyindole-2-carboxylic acid, each of which exhibits distinct physicochemical properties and biological activity profiles [1]. These structural differences translate directly to divergent reactivity, which can impact synthetic yield, purity, and final compound performance [1].

Methoxy activation absent
Unsubstituted indole-4-carboxylic acid lacks the electron-donating methoxy group, which may limit regioselective transformations and alter reactivity profiles.
Regioisomer mismatch
Other methoxyindole regioisomers (e.g., 5-methoxy-2-carboxylic acid) have distinct substitution patterns leading to divergent physicochemical properties and biological target engagement.
Reactivity divergence
Different substitution patterns can affect synthetic yield, purity, and downstream compound performance; direct substitution is not advised without validation.

6-Methoxy-1H-indole-4-carboxylic Acid: Differentiation Evidence


Enhanced Reactivity via Methoxy Donation

The presence of a 6-methoxy group on 6-methoxy-1H-indole-4-carboxylic acid serves as an electron-donating substituent that enhances the reactivity of the indole ring compared to unsubstituted indole-4-carboxylic acid [1]. Methoxy substituents are known to increase electron density on the indole nucleus, which can facilitate electrophilic aromatic substitution reactions and improve regioselectivity in downstream functionalization [1].

Reactivity Enhancement
Class-level
6-Methoxy group increases electron density on indole ring vs. unsubstituted indole-4-carboxylic acid (no methoxy)
Supports reaction planning requiring electron-rich indole
Inferred from methoxy electronic properties; empirical validation advised
Organic synthesis Reactivity Electron-donating group

Distinct Physicochemical Profile vs. Unsubstituted Analog

6-Methoxy-1H-indole-4-carboxylic acid exhibits physicochemical properties that differ substantially from the unsubstituted indole-4-carboxylic acid parent scaffold [1]. These differences include increased molecular weight (191.18 vs. 161.16 g/mol), altered lipophilicity (computed XLogP3 = 1.5), and modified topological polar surface area (62.3 Ų) [1]. Such variations can affect solubility, permeability, and chromatographic behavior [2].

Physicochemical Profile
Cross-study comparable
MW 191.18 vs 161.16 g/mol; XLogP3 1.5; TPSA 62.3 Ų
Altered solubility and chromatographic behavior for analytical method development
Computed descriptors; experimental verification recommended
Physicochemical properties Drug formulation Analytical characterization

Regioisomer Distinction and Target Engagement

The specific 4,6-disubstitution pattern of 6-methoxy-1H-indole-4-carboxylic acid differs fundamentally from other methoxyindole carboxylic acid regioisomers such as 5-methoxyindole-2-carboxylic acid and 4-methoxyindole-2-carboxylic acid [1]. Research on methoxy-activated indoles indicates that the specific placement of methoxy and carboxylic acid groups on the indole ring is crucial and leads to diverse biological activities, as highlighted by studies on different isomers [1]. For instance, 5-methoxyindole-2-carboxylic acid has been reported as a potent inhibitor of respiration and potassium ion transport in Haloferax volcanii [2], while 6-methoxy-1H-indole-4-carboxylic acid bears a distinct substitution pattern with the carboxylic acid at the 4-position rather than the 2-position, suggesting different biological target engagement [1].

Regioisomer Specificity
Class-level
4,6-disubstitution pattern vs. 5-methoxy-2-carboxylic acid and 4-methoxy-2-carboxylic acid
Unique SAR vectors for distinct biological target interactions
Activity differences inferred from literature; target-specific validation needed
Regioisomer specificity Biological activity SAR

High Purity for Direct Medicinal Chemistry Use

Commercially available 6-methoxy-1H-indole-4-carboxylic acid is supplied with specified purity levels of ≥97% from multiple vendors, including Amadis Chemical (97%) , MolCore (NLT 97%) , and Leyan (98%) . This purity grade is suitable for direct use as a building block in medicinal chemistry synthesis without requiring additional purification steps, which reduces workflow time and material loss.

Commercial Purity
Specification review
97–98% purity specification from multiple vendors
Reduces need for in-house purification in synthesis workflows
Supplier-specified purity; lot-specific COA review recommended
Chemical purity Medicinal chemistry Quality control

6-Methoxy-1H-indole-4-carboxylic Acid: Recommended Applications


Synthetic Routes Leveraging Enhanced Reactivity

This compound is suitable for synthetic routes where enhanced indole ring reactivity is advantageous. The 6-methoxy substituent serves as an electron-donating group that increases electron density on the indole nucleus, potentially facilitating electrophilic aromatic substitution reactions and improving regioselectivity in downstream functionalization relative to unsubstituted indole-4-carboxylic acid [1]. Researchers developing synthetic methodologies that benefit from methoxy activation should consider this compound over the unsubstituted parent scaffold.

Novel 4,6-Disubstituted Indole Chemical Space

6-Methoxy-1H-indole-4-carboxylic acid provides access to a distinct region of indole chemical space characterized by the 4,6-disubstitution pattern [1]. This substitution pattern differentiates it from more common indole-2-carboxylic acid derivatives and offers unique vectors for SAR exploration. The compound serves as a versatile building block for generating diverse libraries of 4,6-disubstituted indole derivatives for screening against biological targets of interest [1].

High-Purity Building Block for Library Production

The commercial availability of 6-methoxy-1H-indole-4-carboxylic acid at ≥97% purity [1] makes it suitable for parallel synthesis workflows and compound library production where consistent starting material quality is essential. Use of this pre-qualified building block eliminates the need for additional purification steps prior to library synthesis, streamlining high-throughput medicinal chemistry operations.

Application
Selection Property
Validation Focus
Methoxy-activated indole synthesis
Electron-donating methoxy substituent
Reactivity profile verification
4,6-Disubstituted indole SAR
Unique disubstitution pattern
Regioisomer-specific target screening
Library-scale synthesis
High-purity building block
Purity specification and lot consistency

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16 linked technical documents
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